N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a bromothiophene ring, a thiazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the thiazole derivative. Finally, the thiazole derivative is coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Palladium catalysts and boronic acids in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4-(5-bromothiophen-2-yl)benzonitrile
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)14(19)18-15-17-11(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVWEAQOYUVRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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